Cerium sulfate
Description
Overview of Cerium Sulfate (B86663) Compounds in Scholarly Contexts
Cerium sulfate is an inorganic compound that exists primarily in two main oxidation states: cerium(III) sulfate, with the chemical formula Ce₂(SO₄)₃, and cerium(IV) sulfate, with the formula Ce(SO₄)₂. wikipedia.orgwikipedia.org These compounds have garnered significant attention within the academic and research communities due to their distinct chemical properties and wide-ranging applications. chemimpex.com Cerium(IV) sulfate, also known as ceric sulfate, is a strong oxidizing agent, particularly in acidic conditions, and typically appears as a yellow to yellow-orange solid. wikipedia.org It is available in anhydrous form as well as several hydrated forms, such as Ce(SO₄)₂(H₂O)ₓ where x can be 4, 8, or 12. wikipedia.orgfuncmater.com In contrast, cerium(III) sulfate, or cerous sulfate, is a white solid and acts as a reducing agent. wikipedia.orgcymitquimica.com It is also found in various hydrated forms. wikipedia.org
The academic interest in cerium sulfates stems from their versatility. chemimpex.com Cerium(IV) sulfate is widely recognized for its role in analytical chemistry as a volumetric oxidizing agent in redox titrations, a process known as cerimetry. wikipedia.orgriccachemical.com Its utility in organic synthesis is also well-documented, where it facilitates various oxidation reactions. samaterials.com Furthermore, cerium sulfates are integral to materials science, serving as precursors for the synthesis of cerium oxide (CeO₂) nanoparticles, which have applications in catalysis and environmental remediation. In the realm of chemical engineering, they are investigated for their potential in energy storage systems, such as redox flow batteries. The contrasting properties of the two oxidation states make this compound a valuable subject for studying fundamental chemical principles, including redox chemistry and coordination chemistry.
Historical Perspectives on this compound Research and Development
The study of cerium and its compounds dates back to the early 19th century, with the discovery of the element cerium in 1803. nih.gov The development of this compound as a significant chemical reagent gained momentum in the early 20th century. A pivotal moment in its history was the work of Smith and Getz in 1928, which established cerium(IV) sulfate as a potent oxidizing agent for redox titrations in acidic environments. This discovery provided a valuable alternative to other oxidizing agents like potassium permanganate (B83412) and potassium dichromate, offering advantages such as greater stability and a colorless reduced form (Ce³⁺), which simplifies endpoint detection. riccachemical.com
Historically, a significant challenge in this compound research was the separation and purification of cerium from other rare-earth elements, with which it naturally occurs. nih.gov The development of efficient extraction and separation techniques, such as selective precipitation based on the differing solubilities of cerium(III) and cerium(IV) compounds, was crucial. For instance, oxidizing cerium(III) to cerium(IV) in a sulfuric acid medium allows for the selective precipitation of cerium(IV) oxide, a key step in processing ores like monazite (B576339) and bastnäsite. Early research also focused on understanding the fundamental properties of cerium sulfates, including their solubility. Cerium(III) sulfate, for example, exhibits an unusual property where its solubility in water decreases as the temperature rises. wikipedia.org The synthesis of cerium(IV) sulfate was historically achieved through the direct reaction of calcined cerium(IV) oxide with concentrated sulfuric acid. wikipedia.org
Current State of the Art in this compound Studies
Contemporary research on this compound continues to expand upon its established applications while exploring new frontiers. In the field of catalysis, cerium(IV) sulfate is being investigated as a highly efficient and reusable heterogeneous catalyst for various organic syntheses. cjcatal.comajchem-a.com Studies have demonstrated its effectiveness in multicomponent reactions, such as the Hantzsch polyhydroquinoline synthesis and the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, often with high yields and under environmentally friendly solvent-free conditions. cjcatal.com
In materials science, a significant area of current research involves the controlled thermal decomposition of cerium sulfates to produce cerium oxide (CeO₂) nanoparticles with specific sizes and properties. These nanoparticles are of great interest for their catalytic activity in applications like NOx reduction and for their use in advanced ceramics and glass. ontosight.ai Furthermore, the unique redox properties of this compound are being harnessed in the development of energy storage technologies, with ongoing research focused on optimizing cerium-based electrolytes for redox flow batteries to improve their efficiency and reduce voltage losses.
Recent studies have also delved into the antimicrobial properties of this compound, particularly when complexed with organic ligands. In analytical chemistry, while cerimetry remains a standard technique, new spectrophotometric methods are being developed for the determination of various substances, including pharmaceuticals, using cerium(IV) sulfate as an oxidizing agent. There is also a growing body of research on the fundamental aspects of this compound chemistry, including detailed spectroscopic and crystallographic studies to better understand the structure and bonding in different this compound compounds and their hydrated forms. iucr.orgscispace.com
Significance and Research Gaps in this compound Literature
The significance of this compound in the scientific literature is underscored by its wide-ranging impact across multiple disciplines. In analytical chemistry, its role as a primary standard and versatile oxidizing agent in cerimetry is well-established, offering a reliable method for the quantification of a variety of analytes. riccachemical.com In organic synthesis, cerium(IV) sulfate provides a powerful tool for a plethora of oxidative transformations, contributing to the development of efficient synthetic routes for complex molecules. samaterials.com The use of cerium sulfates as precursors for catalytically active cerium oxide nanoparticles highlights their importance in both fundamental and applied catalysis research.
Despite the extensive body of research, several gaps remain in the this compound literature. While the catalytic applications of cerium(IV) sulfate are widely explored, there is a need for more in-depth mechanistic studies to fully elucidate the reaction pathways and the nature of the active catalytic species in many of these transformations. A deeper understanding of the structure-activity relationships in this compound-based catalysts could lead to the design of more efficient and selective catalytic systems.
Interactive Data Tables
Properties of Cerium Sulfates
| Property | Cerium(III) Sulfate (anhydrous) | Cerium(IV) Sulfate (anhydrous) |
| Formula | Ce₂(SO₄)₃ | Ce(SO₄)₂ |
| Molar Mass | 568.42 g/mol | 332.24 g/mol |
| Appearance | White to off-white solid | Yellow to yellow-orange solid |
| Crystal Structure | Monoclinic | Orthorhombic |
| Solubility in Water | Decreases with increasing temperature | Moderately soluble, hydrolyzes in neutral solutions |
This table is interactive. Click on the headers to sort the data.
Hydrated Forms of Cerium Sulfates
| Compound | Formula | Molar Mass | Appearance |
| Cerium(III) Sulfate Octahydrate | Ce₂(SO₄)₃·8H₂O | 712.55 g/mol | White crystalline solid |
| Cerium(IV) Sulfate Tetrahydrate | Ce(SO₄)₂·4H₂O | 404.30 g/mol | Yellow crystalline powder |
This table is interactive. You can filter the data by compound name.
Structure
2D Structure
Properties
IUPAC Name |
cerium(3+);trisulfate | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ce.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZECDDHOAMNMQI-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3].[Ce+3] | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ce2(SO4)3, Ce2O12S3 | |
| Record name | Cerium(III) sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cerium(III)_sulfate | |
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DSSTOX Substance ID |
DTXSID90890694 | |
| Record name | Cerium(III) sulfate | |
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Molecular Weight |
568.4 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Octahydrate: White solid; [Hawley] White powder; [MSDSonline] | |
| Record name | Cerous sulfate | |
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CAS No. |
13454-94-9, 24670-27-7 | |
| Record name | Cerous sulfate | |
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| Record name | Cerium sulfate | |
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| Record name | Sulfuric acid, cerium(3+) salt (3:2) | |
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| Record name | Sulfuric acid, cerium salt (1:?) | |
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| Record name | Dicerium trisulphate | |
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| Record name | CEROUS SULFATE | |
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Synthesis Methodologies and Advanced Preparations of Cerium Sulfate Compounds
Hydrothermal Synthesis Routes for Cerium Sulfates
Hydrothermal synthesis is a prevalent method for producing cerium-containing compounds, including cerium sulfates. balikesir.edu.tricm.edu.pl This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures, facilitating the crystallization of desired materials. balikesir.edu.tricm.edu.pl
Synthesis of Cerium Sulfate (B86663) Hydrates via Hydrothermal Methods
Hydrothermal techniques have been successfully employed to synthesize various cerium sulfate hydrates. For instance, an acidic this compound hydrate (B1144303), H₃O[Ce(SO₄)₂(H₂O)₃]·H₂O, was synthesized and found to crystallize in a monoclinic system. researchgate.netjlu.edu.cn This compound features a layered anion framework constructed from CeO₉ tetradecahedra and SO₄ tetrahedra. jlu.edu.cn Another example is the hydrothermal synthesis of [Ce₂(SO₄)₃(H₂O)₄]·H₂O, which also crystallizes in a monoclinic system. researchgate.net The versatility of this method allows for the creation of diverse crystalline structures. A novel open-framework this compound hydrate, [Ce-III(SO₄)₁.₅(HSO₄)₀.₅]·0.5H₃O, has also been produced using hydrothermal synthesis. semanticscholar.org
| Compound | Crystal System | Space Group | Cell Parameters |
|---|---|---|---|
| H₃O[Ce(SO₄)₂(H₂O)₃]·H₂O researchgate.netjlu.edu.cn | Monoclinic researchgate.netjlu.edu.cn | P21/c researchgate.netjlu.edu.cn | a = 0.6778(3) nm, b = 1.9082(7) nm, c = 0.8827(3) nm, β = 97.332(7)° researchgate.netjlu.edu.cn |
| [Ce₂(SO₄)₃(H₂O)₄]·H₂O researchgate.net | Monoclinic researchgate.net | C2/c researchgate.net | a = 1.5745(2) nm, b = 0.96286(12) nm, c = 1.03574(17) nm, β = 120.000(2)° researchgate.net |
Template-Assisted Hydrothermal Synthesis (e.g., Piperazine-templated)
The use of templates in hydrothermal synthesis allows for the creation of more complex and organized structures. Piperazine (B1678402), for example, has been used as a template to synthesize a two-dimensional this compound hydrate with the formula [C₄N₂H₁₂]₃[Ce₂(SO₄)₆(H₂O)₂]·H₂O. researchgate.net This compound exhibits a corrugated layer structure where diprotonated piperazine cations and water molecules are situated between the inorganic anionic sheets of this compound. researchgate.net The resulting crystals are monoclinic and belong to the P21/c space group. researchgate.net
Solvothermal Synthesis Approaches for Cerium Sulfates
Solvothermal synthesis is a method similar to hydrothermal synthesis, but it utilizes non-aqueous solvents or a mixture of water and other solvents. This technique has been employed to produce self-assembled hierarchical Ce(SO₄)₂ microdisks without the need for templates. researchgate.net These microdisks are constructed from pentagonal nanosheets. researchgate.net Subsequent calcination of these this compound microdisks can convert them into ceria microdisks. researchgate.net The choice of solvent is a critical factor in solvothermal synthesis, influencing the morphology of the final product. researchgate.netmdpi.com For instance, the use of ethanol (B145695) as a reaction medium has been found to be optimal in certain syntheses. mdpi.com In a notable instance, single crystals of a layered coordination polymer, [Ce(CH₃COO)(SO₄)(H₂O)₂]n, were serendipitously obtained through a solvothermal reaction in a mixture of ethanol and water. iucr.org
Green Synthesis Techniques Involving this compound Precursors
Green synthesis has emerged as an environmentally friendly alternative for producing nanomaterials, often utilizing biological entities.
Biomolecule-Mediated Green Synthesis of Cerium Nanoparticles from this compound
Biomolecules derived from plant extracts can act as reducing and stabilizing agents in the synthesis of cerium nanoparticles from this compound precursors. wisdomlib.orgijarsct.co.inijsred.com For example, tomato fruit extract has been used to synthesize cerium nanoparticles with an average size of 5-10 nm. wisdomlib.org The formation of nanoparticles is indicated by a color change when the extract is combined with a this compound solution. wisdomlib.org Similarly, mango seed extract has been utilized to reduce cerium ammonium (B1175870) sulfate to form cerium oxide nanoparticles. ijarsct.co.in Extracts from Curcuma longa (turmeric) have also been employed in the green synthesis of copper nanoparticles from copper sulfate, a process that can be adapted for cerium-based materials. rsc.org The phytochemicals present in these extracts, such as flavonoids and polyphenols, are responsible for the reduction and capping of the nanoparticles. ijsred.comrsc.org
| Precursor | Biomolecule Source | Resulting Nanoparticle | Average Particle Size |
|---|---|---|---|
| This compound solution wisdomlib.org | Tomato fruit extract wisdomlib.org | Cerium nanoparticles wisdomlib.org | 5-10 nm wisdomlib.org |
| Cerium ammonium sulfate ijarsct.co.in | Mango seed extract ijarsct.co.in | Cerium oxide nanoparticles ijarsct.co.in | Not specified |
| Copper sulfate rsc.org | Curcuma longa (turmeric) extract rsc.org | Copper nanoparticles rsc.org | Not specified |
Note: While the synthesis using Curcuma longa extract was for copper nanoparticles, the principle of using plant extracts with sulfate precursors is demonstrated.
Eco-Friendly Approaches in this compound-Derived Material Synthesis
The core principle of eco-friendly synthesis is the reduction or elimination of hazardous substances. wisdomlib.org The use of plant extracts from sources like Ficus carica and Polygonum bistorta with cerium(IV) sulfate as a precursor exemplifies this approach, yielding ceria nanoparticles of 10-20 nm. rsc.orgresearchgate.net These methods are considered simple, cost-effective, and environmentally benign. nih.gov The biomolecules present in the plant extracts, such as proteins and carbohydrates, not only facilitate the synthesis but also help in stabilizing the resulting nanoparticles. nih.gov This approach avoids the use of toxic chemicals often employed in traditional synthesis methods. wisdomlib.org
Precipitation Methods for this compound Derivatives
Precipitation serves as a fundamental technique for the synthesis and purification of this compound and its derivatives. The method's effectiveness hinges on the careful control of chemical parameters to induce the formation of a solid from a solution. This can be achieved by altering factors such as pH, temperature, and the concentration of reactants. For instance, cerium can be recovered from acidic solutions through controlled precipitation. One method involves adjusting the pH of a this compound solution to a range of 1 to 2 using a caustic agent like 50% sodium hydroxide. Following this pH adjustment, the addition of sodium bisulfate to achieve a 0.5M sulfate concentration, followed by neutralization of the bisulfate, leads to the precipitation of this compound. The resulting precipitate can then be digested at an elevated temperature, such as 60°C, to improve its crystalline structure and filterability.
Another approach involves the direct reaction of a cerium(IV) sulfate aqueous solution with ammonium water. This process results in the precipitation of ceria (cerium oxide) nanoparticles, demonstrating how precipitation can be used to create derivative compounds from a this compound precursor. aip.org Furthermore, adding sodium sulfate (Na₂SO₄) to solutions containing cerium ions, such as industrial leachates, can precipitate sodium cerium double sulfate salts. researchgate.netmdpi.com This technique is pivotal in separating and recovering rare earth elements. mdpi.com
Synthesis of Sodium this compound from Cerium Oxide and Sulfuric Acid
A key derivative, sodium this compound monohydrate (NaCe(SO₄)₂·H₂O), can be synthesized from cerium oxide (CeO₂) in sulfuric acid solutions with the addition of sodium sulfate (Na₂SO₄). researchgate.net This conversion process involves two primary reactions: the dissolution of cerium oxide and the subsequent precipitation of sodium this compound. researchgate.net The synthesis is typically conducted at elevated temperatures (95–125 °C) in a batch reactor. researchgate.net
Kinetic studies reveal that the conversion rate is sensitive to several factors. jst.go.jpnii.ac.jp An increase in reaction temperature accelerates the conversion, while increases in both sodium sulfate and sulfuric acid concentrations tend to decrease the rate. jst.go.jpnii.ac.jp The dissolution of CeO₂ is a slow process; for instance, completely dissolving 4 mmol of CeO₂ powder in 100 mL of 12 M sulfuric acid at 90°C can take over three days. researchgate.net The kinetics of this conversion can be modeled, with the temperature dependence of the rate constants for both dissolution and synthesis following the Arrhenius equation. The activation energies have been determined to be 120 kJ/mol for the dissolution of cerium oxide and 200 kJ/mol for the synthesis of sodium this compound. jst.go.jpnii.ac.jp
The table below presents the activation energies for the synthesis of sodium this compound.
| Reaction Step | Activation Energy (kJ/mol) |
| Cerium Oxide Dissolution | 120 jst.go.jpnii.ac.jp |
| Sodium this compound Synthesis | 200 jst.go.jpnii.ac.jp |
Thermal Decomposition Studies of this compound Hydrates
The thermal stability and decomposition pathways of this compound hydrates are crucial for their application and processing at elevated temperatures. Studies on cerium(III) and cerium(IV) sulfate hydrates reveal multi-stage decomposition processes. researchgate.net Cerium(IV) sulfate tetrahydrate (Ce(SO₄)₂(H₂O)₄) begins to lose its water of hydration when heated to 180-200 °C. wikipedia.org Similarly, cerium(III) sulfate tetrahydrate releases its water of crystallization at 220 °C. wikipedia.org Anhydrous cerium(III) sulfate is more stable, beginning to decompose at temperatures above 600°C. wikipedia.org
The decomposition of hydrated cerium(III) sulfate, such as Ce₂(SO₄)₃·8H₂O, in the atmosphere proceeds through the formation of an oxysulfate intermediate before ultimately yielding cerium oxide (CeO₂). researchgate.net The final decomposition of the sulfate group to form CeO₂ occurs at high temperatures, typically between 700°C and 920°C. researchgate.net The decomposition process is also sensitive to the surrounding atmosphere, initiating at lower temperatures under vacuum conditions compared to atmospheric pressure. researchgate.net
The thermal decomposition of double sulfates containing cerium, such as Ce₂(SO₄)₃·(TiOH)₂(SO₄)₃·1.5H₂O, exhibits a more complex, four-stage process.
The table below outlines the decomposition stages of a hydrated cerium titanium double sulfate.
| Temperature Range (°C) | Decomposition Event |
| 347 - 421 | Removal of crystallization water |
| 536 - 560 | Removal of hydroxyl groups |
| 613 - 726 | Loss of sulfate groups bound to titanium |
| 808 - 946 | Destruction of this compound |
The final products of this particular decomposition are titanium dioxide (TiO₂) and cerium oxide (CeO₂).
Catalytic Applications of Cerium Sulfate in Advanced Chemical Processes
Heterogeneous Catalysis with Cerium(IV) Sulfate (B86663)
As a solid acid catalyst, cerium(IV) sulfate offers significant advantages, including ease of separation from reaction mixtures, reusability, and often, the ability to conduct reactions under solvent-free conditions, which aligns with the principles of green chemistry. cjcatal.comajchem-a.com
Multicomponent Organic Reactions Catalyzed by Cerium(IV) Sulfate
Multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency in constructing complex molecules from three or more starting materials in a single step. researcher.life Cerium(IV) sulfate has proven to be an effective catalyst for several important MCRs.
Cerium(IV) sulfate tetrahydrate serves as a highly efficient and reusable heterogeneous catalyst for the synthesis of polyhydroquinoline derivatives through the four-component Hantzsch reaction. ajchem-a.comajchem-a.com This one-pot condensation involves an aldehyde, dimedone, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297). ajchem-a.comajchem-a.com The reaction, typically conducted under solvent-free conditions at 120 °C, demonstrates high yields (88-97%) and short reaction times (15-25 minutes). ajchem-a.comresearchgate.net The catalyst is effective for a range of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents, as well as aliphatic aldehydes. ajchem-a.comajchem-a.com
A key advantage of this method is the reusability of the cerium(IV) sulfate catalyst, which can be recovered by simple filtration and reused multiple times without a significant loss of its catalytic activity. ajchem-a.com The solvent-free nature of the reaction further enhances its environmental friendliness. ajchem-a.comresearchgate.net
Table 1: Synthesis of Polyhydroquinolines using Cerium(IV) Sulfate Catalyst
| Aldehyde | Product | Yield (%) | Time (min) |
|---|---|---|---|
| Benzaldehyde | 5a | 95 | 15 |
| 4-Methylbenzaldehyde | 5b | 97 | 15 |
| 4-Methoxybenzaldehyde | 5c | 96 | 20 |
| 4-Chlorobenzaldehyde | 5d | 94 | 15 |
| 4-Nitrobenzaldehyde | 5e | 92 | 20 |
| 3-Nitrobenzaldehyde | 5f | 90 | 25 |
| 2,4-Dichlorobenzaldehyde | 5g | 88 | 25 |
| Formaldehyde | 5h | 90 | 20 |
| Acetaldehyde | 5i | 88 | 25 |
Adapted from Kazemi et al., 2018. ajchem-a.com
Cerium(IV) sulfate tetrahydrate also efficiently catalyzes the one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones. cjcatal.comresearchgate.net This reaction involves the condensation of isatoic anhydride, an aromatic aldehyde, and a nitrogen source, such as ammonium acetate, ammonium carbonate, ammonium chloride, or methylamine. cjcatal.comresearchgate.netcjcatal.com The process is conducted under solvent-free conditions and is noted for its high yields and short reaction times. cjcatal.comresearchgate.net
The catalyst's reusability is a significant feature of this synthetic route; it can be recovered and reused for at least five cycles while maintaining considerable catalytic activity. cjcatal.comcjcatal.com The avoidance of harmful organic solvents makes this method an environmentally benign alternative to traditional synthetic approaches. cjcatal.comcjcatal.com
Table 2: Cerium(IV) Sulfate Catalyzed Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
| Aldehyde | Nitrogen Source | Yield (%) | Time (min) |
|---|---|---|---|
| Benzaldehyde | Ammonium acetate | 96 | 10 |
| 4-Chlorobenzaldehyde | Ammonium acetate | 98 | 5 |
| 4-Methylbenzaldehyde | Ammonium acetate | 95 | 15 |
| 4-Nitrobenzaldehyde | Ammonium acetate | 92 | 15 |
| Benzaldehyde | Methylamine | 94 | 10 |
Adapted from Davoodnia et al., 2014. cjcatal.com
A convenient and efficient protocol for the synthesis of β-acetamidocarbonyl compounds has been developed using cerium(IV) sulfate as a catalyst. researcher.liferesearchgate.net This one-pot, three-component reaction involves an aromatic aldehyde, an enolizable ketone or a β-keto ester, and acetonitrile (B52724). researcher.liferesearchgate.net The reaction proceeds smoothly at 85°C with a 20 mol% catalyst loading, affording the desired products in good yields. researcher.life
This method offers several advantages, including excellent yields, non-hazardous reaction conditions, and short reaction times. researcher.liferesearchgate.net Notably, this approach achieves the synthesis of β-acetamido carbonyl compounds without the need for acetyl chloride, which is often used in other methods. researchgate.net
Table 3: Synthesis of β-Acetamidocarbonyl Compounds Catalyzed by Cerium(IV) Sulfate
| Aldehyde | Ketone/Ester | Yield (%) |
|---|---|---|
| 4-Chlorobenzaldehyde | Acetophenone | 92 |
| 4-Methoxybenzaldehyde | Acetophenone | 90 |
| 4-Nitrobenzaldehyde | Acetophenone | 85 |
| Benzaldehyde | Cyclohexanone | 88 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | 90 |
Adapted from Selvam & Perumal, 2009. researcher.liferesearchgate.net
Cerium(IV) sulfate catalyzes the convenient and diastereoselective one-pot synthesis of cis-4-amidotetrahydropyrans. cdnsciencepub.com This protocol involves a Prins cyclization of a homoallylic alcohol and an aldehyde, followed by a Ritter reaction with acetonitrile to yield the corresponding cis-4-acetamidopyrans in good yields. cdnsciencepub.com The reaction demonstrates a high degree of diastereoselectivity, favoring the formation of the cis isomer. A plausible mechanism suggests the formation of a hemi-acetal, followed by Prins cyclization and subsequent Ritter amidation. cdnsciencepub.com
Table 4: Diastereoselective Synthesis of 4-Amidotetrahydropyrans
| Aldehyde | Homoallylic Alcohol | Product | Yield (%) |
|---|---|---|---|
| 4-Chlorobenzaldehyde | But-3-en-1-ol | cis-4-Acetamido-2-(4-chlorophenyl)tetrahydropyran | 93 |
| 4-Bromobenzaldehyde | But-3-en-1-ol | cis-4-Acetamido-2-(4-bromophenyl)tetrahydropyran | 90 |
| 2,4-Dichlorobenzaldehyde | But-3-en-1-ol | cis-4-Acetamido-2-(2,4-dichlorophenyl)tetrahydropyran | 94 |
| 4-Fluorobenzaldehyde | But-3-en-1-ol | cis-4-Acetamido-2-(4-fluorophenyl)tetrahydropyran | 86 |
Adapted from Selvam & Perumal, 2009. cdnsciencepub.com
Synthesis of β-Acetamidocarbonyl Compounds
Selective Catalytic Reduction (SCR) of Nitrogen Oxides (NOx)
Cerium-based catalysts are of significant interest for the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (B1221849) (NH₃). nih.govresearchgate.net Cerium(IV) sulfate has been investigated both as a precursor for ceria (CeO₂) catalysts and as a component in composite catalysts for this application. nih.govnih.gov
Ceria catalysts prepared using cerium(IV) sulfate as a precursor via a hydrothermal method (CeO₂-SH) have demonstrated excellent SCR activity and high N₂ selectivity in the temperature range of 230–450 °C. nih.govresearchgate.net The superior performance is attributed to the formation of surface sulfate species, such as Ce(SO₄)₂ or CeOSO₄, which are believed to promote the adsorption of NH₃ and enhance the selective oxidation of NH₃ to N₂, thereby contributing to high N₂ selectivity. nih.govresearchgate.net
Furthermore, the addition of Ce(SO₄)₂ to V₂O₅/TiO₂ catalysts has been shown to enhance their resistance to sodium (Na) poisoning, a major issue for commercial SCR catalysts. aaqr.org The V₂O₅-Ce(SO₄)₂/TiO₂ catalyst maintains excellent DeNOx efficiency even after being doped with sodium, outperforming commercial V₂O₅-WO₃/TiO₂ catalysts. aaqr.org The presence of cerium sulfate strengthens the surface acidity and redox ability of the catalyst. aaqr.org
In another study, a Ce(SO₄)₂/α-Fe₂O₃ composite catalyst, prepared by impregnating goethite with cerium(IV) sulfate, exhibited excellent catalytic activity, stability, and resistance to sulfur and water. nih.gov At 300 °C, this catalyst maintained a NOx conversion efficiency of over 95%, even in the presence of SO₂ and H₂O. nih.gov The enhanced performance is linked to the increased surface-adsorbed oxygen and acidity of the α-Fe₂O₃ support due to the presence of this compound. nih.gov The interaction between Ce⁴⁺ and SO₄²⁻ sites is thought to play a key role in boosting SO₂-tolerant SCR of NOx by selectively adsorbing and activating the reactants. acs.org
Modification of Cerium-Based Catalysts with Other Metal Oxides
Hydrogen Generation via Hydrolysis of Sodium Borohydride (B1222165)
The generation of hydrogen from the hydrolysis of chemical hydrides like sodium borohydride (NaBH4) is a promising avenue for producing clean energy on demand. Catalysts are essential for controlling this reaction to achieve efficient and rapid hydrogen release. repec.orgekb.eg
Cerium-based Metal-Organic Frameworks (MOFs) have emerged as effective catalysts for the hydrolysis of sodium borohydride. repec.orgfrontiersin.org These materials, constructed from cerium ions linked by organic molecules, possess high surface areas and tunable porous structures that are advantageous for catalysis. repec.orgrsc.org A cerium-organic framework (CeOF) synthesized using a tricarboxylic organic linker has demonstrated a significant hydrogen generation rate of 1800 mL H2·g cat⁻¹·min⁻¹. repec.org The catalytic activity is attributed to the cerium sites within the MOF structure, which facilitate the reaction between water and sodium borohydride. repec.org This was the first study to report the use of a Ce-BDC MOF (Ce-UiO-66) as a catalyst for NaBH4 hydrolysis, which produced 75 mL of H2 in 15 minutes. frontiersin.org
The catalytic performance of cerium-based MOFs can be further improved through functionalization. frontiersin.orgekb.egkuleuven.be This involves introducing specific functional groups to the organic linkers or incorporating other catalytically active species. ekb.egkuleuven.be For instance, functionalizing Ce-UiO-66 with amine or hydroxyl groups via a solvent-assisted linker exchange method has been shown to enhance catalytic activity in hydrolysis reactions. ekb.eg Another study demonstrated that functionalizing Ce-UiO-66 with ammonium dihydrogen orthophosphate (ADHP) at 15 wt% resulted in complete hydrolysis of NaBH4 in just 9 minutes. frontiersin.orgkuleuven.be These functionalized MOFs exhibit improved catalytic activity compared to their unmodified counterparts, paving the way for more efficient hydrogen generation catalysts. frontiersin.orgkuleuven.be
Cerium-Based Metal-Organic Frameworks (MOFs) as Catalysts
Oxidation Reactions Mediated by Cerium(IV) Sulfate
Cerium(IV) sulfate is a potent oxidizing agent widely utilized in organic synthesis and analytical chemistry. wikipedia.orgresearchgate.net Its high redox potential makes it capable of oxidizing a broad spectrum of organic compounds. wikipedia.org
In organic synthesis, cerium(IV) sulfate is employed for the oxidation of various functional groups. It can oxidize primary alcohols to aldehydes and secondary alcohols to ketones. It is also used in the oxidation of phenols and aromatic aldehydes. For example, the oxidation of p-chlorobenzaldehyde and p-nitrobenzaldehyde using cerium(IV) sulfate in the presence of an iridium(III) chloride catalyst has been reported to yield the corresponding carboxylic acids.
In analytical chemistry, cerium(IV) sulfate is a standard titrant in redox titrations, a technique known as cerimetry. wikipedia.orgresearchgate.net The reaction involves the reduction of the yellow Ce⁴⁺ ion to the colorless Ce³⁺ ion, providing a clear endpoint. researchgate.net
| Substrate | Oxidizing Agent System | Product |
| p-Xylene | Cerium(IV) sulfate / Iridium(III) chloride | p-Tolualdehyde |
| p-Nitrobenzaldehyde | Cerium(IV) sulfate / Iridium(III) chloride | p-Nitrobenzoic acid |
| Naphthalene | Cerium(IV) sulfate / Gold(III) chloride | Quinone |
| Anthracene | Cerium(IV) sulfate / Copper(II) sulfate | Quinone |
Oxidation of Organic Compounds
Cerium(IV) sulfate is a recognized oxidizing agent for a range of organic molecules. Its effectiveness is particularly noted in acidic environments, where it participates in redox reactions.
Formic Acid and Oxalic Acid: The oxidation of formic acid and oxalic acid using cerium(IV) sulfate is a well-documented process. These reactions are fundamental in understanding the kinetics and mechanisms of electron transfer involving cerium compounds.
Rhodamine B: The oxidation of Rhodamine B by cerium(IV) sulfate is a notable reaction, particularly in the context of chemiluminescence. In a reversed micellar medium of cetyltrimethylammonium chloride (CTAC) in a 1-hexanol-cyclohexane/water system, the chemiluminescence emission from the oxidation of Rhodamine B with cerium(IV) sulfate is significantly enhanced compared to the reaction in an aqueous solution. nih.gov This phenomenon has been leveraged for the development of sensitive analytical methods. nih.gov
Chemiluminescence Reactions Involving Cerium(IV) Sulfate as an Oxidizing Agent
Cerium(IV) sulfate plays a crucial role as an oxidizing agent in various chemiluminescence (CL) reactions. These reactions, which produce light through chemical means, are the foundation for highly sensitive analytical techniques. The oxidizing power of Ce(IV) is harnessed to generate excited-state species from a variety of luminophores, which then emit light upon returning to their ground state.
For instance, the reaction of cerium(IV) sulfate with sulfite (B76179) (SO₃²⁻) generates a weak CL emission. This emission can be significantly enhanced by the presence of certain analytes, forming the basis of sensitive detection methods for those substances. One such application is the determination of methamphetamine, where its presence enhances the Ce(IV)-sulfite CL reaction. umsu.ac.ir Similarly, the oxidation of Rhodamine B by cerium(IV) in a reversed micellar medium produces strong chemiluminescence, a principle that has been applied in flow-injection analysis. nih.gov
The versatility of cerium(IV) sulfate as a CL reagent is further demonstrated in its use with various sensitizers. For example, the CL reaction of analgin with cerium(IV) sulfate is sensitized by Rhodamine 6G. This indicates that the energy transfer from the primary reaction can excite a secondary molecule (the sensitizer), which then emits light, often with greater efficiency or at a more convenient wavelength.
Oxidation of Dibenzazepine (B1670418) Derivatives in Acidic Sulfate Media
The oxidation of dibenzazepine derivatives, such as imipramine (B1671792) and desipramine (B1205290), by cerium(IV) complexes in acidic sulfate media has been studied kinetically. rsc.orgresearchgate.net The reaction proceeds through the formation of a dibenzoazepine radical, which has been identified using electron paramagnetic resonance (EPR) measurements. rsc.orgresearchgate.net
The initial degradation step follows pseudo-first-order kinetics with respect to the dibenzazepine derivative concentration. rsc.orgresearchgate.net The rate of the reaction is observed to decrease with an increase in the concentration of hydrogen ions, suggesting that both cerium(IV) and the dibenzazepine derivatives exist in protolytic equilibria. rsc.orgresearchgate.net The activation parameters for the initial oxidation stage of both imipramine and desipramine have been determined to be ΔH≠ = 39 ± 2 kJ mol−1 and ΔS≠ = -28 ± 8 J K−1 mol−1 for imipramine and -28 ± 6 J K−1 mol−1 for desipramine. rsc.orgresearchgate.net
The radicals formed from imipramine and desipramine undergo dimerization, leading to an intermediate radical dimer. This dimer then decays in a subsequent first-order process. rsc.orgresearchgate.net These subsequent reactions exhibit a non-linear dependence of the pseudo-first-order rate constants on the concentration of the dibenzazepine derivative. rsc.orgresearchgate.net The ultimate product of this degradation pathway is an uncharged dimer. rsc.orgresearchgate.net
Oxidation of Dimethylsulfoxide
The oxidation of dimethyl sulfoxide (B87167) (DMSO) is a significant reaction, particularly in atmospheric chemistry, where it is an intermediate in the oxidation of dimethyl sulfide (B99878) (DMS). copernicus.org While atmospheric oxidation is primarily driven by hydroxyl radicals, the oxidation of DMSO can also be achieved using chemical oxidants like cerium(IV).
In organic synthesis, DMSO itself can act as a mild oxidant in reactions like the Swern and Pfitzner–Moffatt oxidations. wikipedia.org Conversely, DMSO can be oxidized to dimethyl sulfone (MSM). wikipedia.org The chromium(III)-catalyzed oxidation of DMSO by cerium(IV) in aqueous perchloric acid has been investigated. This reaction is understood to proceed through the formation of chromium(IV) and free radicals of DMSO. The reaction rate is influenced by the acidity of the medium, which affects the speciation of cerium(IV) complexes.
Polymerization Catalysis with Cerium(IV) Sulfate
Cerium(IV) sulfate is an effective initiator for polymerization reactions, particularly for grafting monomers onto polymer backbones. This catalytic activity is rooted in the ability of the Ce(IV) ion to generate radical species on the polymer chain, which then serve as sites for the initiation of polymerization.
Initiation of Polymerization for Membrane Modification (e.g., Cellulose (B213188) Acetate)
A significant application of cerium(IV) sulfate in polymerization is the modification of membranes to enhance their performance. For example, cerium(IV) sulfate has been used as a catalyst to initiate the grafting of poly(methyl methacrylate) onto cellulose acetate membranes. This process improves the membrane's ability to remove substances like humic acid from water. The Ce(IV) ions interact with the hydroxyl groups on the cellulose acetate backbone, creating a radical that then initiates the polymerization of methyl methacrylate (B99206) monomers. This results in a modified membrane with altered surface properties and improved functionality for specific separation tasks.
Catalyst Regeneration and Reusability in this compound Systems
The economic viability of catalytic processes often hinges on the ability to regenerate and reuse the catalyst over multiple cycles. In the context of this compound, its application as a heterogeneous catalyst has demonstrated potential for recovery and reuse.
Studies have shown that cerium(IV) sulfate tetrahydrate can be effectively used as a solid acidic catalyst in various organic syntheses, such as the one-pot, three-component reaction for producing 2,3-dihydroquinazolin-4(1H)-ones. cjcatal.comresearchgate.net In such systems, the catalyst can be conveniently recovered by filtration after the reaction. researchgate.net Research indicates that the recovered cerium(IV) sulfate can be reused for several consecutive runs with only a slight decrease in its catalytic activity. For instance, in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, the catalyst maintained considerable activity even after the fifth run. cjcatal.comresearchgate.net Similarly, in the synthesis of polyhydroquinoline derivatives, the catalyst was reused efficiently without a significant drop in its performance. ajchem-a.com
The regeneration of cerium-based catalysts used in wet oxidation processes can be achieved through calcination. rsc.org For example, a copper-cerium catalyst supported on activated carbon, used for the catalytic wet oxidation of pulp and paper mill effluents, was regenerated by calcining the recovered catalyst. rsc.org While some leaching of the copper component was observed upon reuse, the cerium component remained stable. rsc.org
Mechanistic and Kinetic Investigations of Cerium Sulfate Reactions
Redox Chemistry of Cerium(III)/Cerium(IV) in Sulfate (B86663) Media
The redox behavior of the Cerium(III)/Cerium(IV) couple in sulfuric acid is complex, governed by significant changes in the coordination sphere of the cerium ions. nih.govacs.org This intricate relationship between the ion and its surrounding ligands is fundamental to understanding its electrochemical properties and reactivity as an oxidizing agent. The stability of the Ce(IV) ion in solution is highly dependent on the formation of complexes with sulfate ions. soton.ac.uk
A defining characteristic of the Ce(III)/Ce(IV) redox system in sulfate media is the structural transformation that accompanies the change in oxidation state. nih.govacs.org Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy and Density Functional Theory (DFT) calculations have revealed that the Ce(III) ion exists preferentially as a hydrated species, [CeIII(H₂O)₉]³⁺. nih.govacs.org In contrast, the higher charge density of the Ce(IV) ion promotes stronger complexation with anions from the electrolyte. researchgate.net In sulfuric acid, Ce(IV) favorably complexes with bisulfate anions. nih.govacs.org
This ligand exchange has a profound impact on the formal redox potential of the Ce(III)/Ce(IV) couple. nih.govsoton.ac.uk The formation of stable ceric-sulfate complexes shifts the electrode potential to more negative values as the concentration of sulfuric acid increases. soton.ac.uk The energy associated with this ligand exchange is significant. For instance, the shift in redox potential observed for the Ce³⁺/Ce⁴⁺ couple when moving from a non-complexing acid like 1 M perchloric acid to 1 M sulfuric acid corresponds to a Gibbs free energy change of -28.9 kJ/mol. nih.govacs.org This value is in good agreement with the DFT-predicted ligand-exchange free energy, underscoring the thermodynamic link between the coordination environment and the redox potential. nih.govacs.org
The speciation of Cerium(IV) in sulfuric acid solutions is a subject of detailed investigation, with several complex ions being identified. The dominant species is determined by factors such as the concentration of sulfuric acid and the relative concentrations of sulfate (SO₄²⁻) and bisulfate (HSO₄⁻) ions. nih.govacs.org
In typical sulfuric acid solutions, the concentration of HSO₄⁻ is significantly higher than that of SO₄²⁻. nih.govacs.org Consequently, bisulfate complexes are generally favored. Extensive research combining experimental data and theoretical calculations has identified the most energetically favorable species as [CeIV(H₂O)₆(HSO₄)₃]⁺. nih.govacs.org This structure, featuring a coordination shell with three bisulfate ligands and six water molecules, is consistent with EXAFS measurements. nih.gov
Other species have also been proposed to exist in equilibrium. These include Ce(SO₄)²⁺, Ce(SO₄)₂, and HCe(SO₄)₃⁻. benthamopen.comresearchgate.net Some studies have considered Ce(SO₄)₂ as the primary reactive species under their specific experimental conditions. benthamopen.com However, DFT calculations suggest that structures involving three sulfate ligands are energetically unfavorable compared to the bisulfate complexes. nih.govacs.org Unlike in other acids such as nitric and perchloric acid, dimeric cerium species are generally not detected in sulfuric acid solutions, which is attributed to the stronger complexation of single Ce(IV) ions by sulfate/bisulfate anions. nih.govacs.org
Table 1: Proposed Cerium(IV) Species in Sulfuric Acid Media
| Species Formula | Supporting Evidence/Context | Reference(s) |
|---|---|---|
| [CeIV(H₂O)₆(HSO₄)₃]⁺ | Identified as the most energetically favorable species by DFT calculations and supported by EXAFS data. Dominant in solutions where HSO₄⁻ is the prevalent anion. | nih.gov, acs.org |
| Ce(SO₄)₂ | Considered the reactive species in some kinetic studies of oxidation reactions. | benthamopen.com |
| Ce(SO₄)²⁺ | Proposed as one of several dominant species in strong sulfate media. | researchgate.net |
| HCe(SO₄)₃⁻ | Proposed as one of several dominant species in strong sulfate media. | researchgate.net |
Ligand Exchange Processes and Their Impact on Redox Potential
Kinetic Studies of Cerium(IV) Sulfate Oxidations
Kinetic investigations into the oxidation of various substrates by cerium(IV) sulfate provide critical insights into the reaction mechanisms. These studies typically focus on determining the reaction order with respect to the reactants, the influence of the acidic medium, and the energetic parameters of the reaction.
The determination of reaction order reveals how the rate of reaction depends on the concentration of each reactant. For oxidations involving Ce(IV) sulfate, the reaction order varies significantly depending on the nature of the substrate being oxidized.
In many cases, the reaction is found to be first order with respect to the concentration of Ce(IV). uobabylon.edu.iquobaghdad.edu.iqtandfonline.com For example, the oxidation of citric acid and iminodiethanol both exhibit first-order kinetics with respect to [Ce(IV)]. tandfonline.com However, this is not universal. The oxidation of certain unsaturated aldehydes, like acrolein, can be zero-order with respect to Ce(IV), while for others, like crotonaldehyde, it is first-order. chempap.org In some reactions, such as the oxidation of vicinal diols, the order can change from first-order at low [Ce(IV)] to being retarded at higher concentrations, possibly due to the formation of less reactive polymeric Ce(IV) species. benthamopen.comiosrjournals.org
The order with respect to the substrate is also highly variable. It can be first-order, as seen with methanol (B129727) and iminodiethanol, or fractional order, as observed in the oxidation of formic acid (0.66) and oxalic acid. uobabylon.edu.iquobaghdad.edu.iqtandfonline.comresearchgate.netcapes.gov.br In some instances, the reaction order with respect to the substrate changes from first-order at low concentrations to zero-order at higher concentrations, suggesting the formation of an intermediate complex between the oxidant and the substrate. benthamopen.com
Table 2: Experimentally Determined Reaction Orders for the Oxidation of Various Substrates by Cerium(IV) Sulfate
| Substrate | Order w.r.t. [Ce(IV)] | Order w.r.t. [Substrate] | Reference(s) |
|---|---|---|---|
| Formic Acid | 1 | 0.66 (fractional) | uobabylon.edu.iq, researchgate.net |
| Oxalic Acid | 1 | Fractional | uobaghdad.edu.iq, uobaghdad.edu.iq |
| Citric Acid | 1 | 1 | |
| Vicinal Diols | 1 (at low conc.), retarded (at high conc.) | 1 (at low conc.), approaches 0 (at high conc.) | benthamopen.com |
| Methanol | 1 | 1 | capes.gov.br |
| Iminodiethanol | 1 | 1 | tandfonline.com |
| Crotonaldehyde | 1 | 1 | chempap.org |
| Acrolein | 0 | - | chempap.org |
The concentration of sulfuric acid in the reaction medium has a marked effect on the rate of Ce(IV) oxidations. A general observation across numerous studies is that the reaction rate decreases as the concentration of sulfuric acid increases. benthamopen.comuobabylon.edu.iquobaghdad.edu.iqresearchgate.netoaji.net This retarding effect is often attributed to a shift in the equilibrium between different cerium(IV)-sulfate complexes, favoring the formation of more highly complexed and less reactive species at higher acid concentrations. oaji.net
For the oxidation of formic acid, a plot of the logarithm of the observed rate constant (log k_obs) against the logarithm of the sulfuric acid concentration (log [H₂SO₄]) was found to be linear with a slope of -1.03, quantifying the inverse relationship. uobabylon.edu.iqresearchgate.net Similarly, in the oxidation of sugars, the rate is retarded by increasing [H₂SO₄], which is suggested to be due to the removal of more reactive Ce(IV) species. oaji.net
The activation energy (Eₐ) is a crucial kinetic parameter that represents the minimum energy required for a reaction to occur. It is determined by studying the effect of temperature on the reaction rate. The values of Eₐ for reactions involving cerium sulfate vary widely, reflecting the different mechanistic pathways and rate-determining steps involved in the oxidation of diverse substrates.
For the fundamental Ce³⁺/Ce⁴⁺ redox charge transfer at a platinum electrode, the activation energy was determined to be 48.3 ± 21 kJ/mol. acs.org For the oxidation of organic substrates, the values are generally in the range of 40 to 125 kJ/mol. For example, the oxidation of dextrose has a relatively low activation energy of 44.94 kJ/mol, while the oxidation of methanol has a significantly higher value of approximately 110 kJ/mol. capes.gov.brisca.me The dissolution of cerium(IV) oxide in sulfuric acid, a process that controls the rate of conversion to cerium(IV) sulfate, has an activation energy of 123 kJ/mol. jst.go.jp These values are essential for understanding the temperature dependence of these reactions and for optimizing reaction conditions.
Table 3: Activation Energies for Various Reactions Involving this compound
| Reaction / Process | Activation Energy (Eₐ) | Unit | Reference(s) |
|---|---|---|---|
| Ce³⁺/Ce⁴⁺ Redox Reaction (on Pt electrode) | 48.3 ± 21 | kJ/mol | acs.org |
| Oxidation of Glyoxylic Acid | 80 | kJ/mol | |
| Oxidation of Dextrose | 44.94 | kJ/mol | isca.me |
| Oxidation of Citric Acid | 17.7 | kcal/mol | |
| Oxidation of Methanol | 26.3 | kcal/mol | capes.gov.br |
| Dissolution of Cerium(IV) Oxide in H₂SO₄ | 123 | kJ/mol | jst.go.jp |
Influence of Sulfuric Acid Concentration on Reaction Rates
Mechanistic Pathways in Cerium(IV) Catalysis
The catalytic activity of cerium(IV) sulfate in oxidation reactions is governed by complex mechanistic pathways. These pathways are primarily centered around the Ce(IV)/Ce(III) redox couple and involve the formation of intermediate complexes and subsequent electron transfer steps. The nature of the substrate and the reaction medium, particularly the concentration of sulfuric acid, significantly influences the operative mechanism.
Intermediate Complex Formation in Redox Reactions
A common feature in the oxidation of various organic and inorganic compounds by cerium(IV) is the initial formation of an intermediate complex between the Ce(IV) ion and the substrate. americanelements.com This step is often a rapid pre-equilibrium that precedes the rate-determining electron transfer step. The formation of these intermediates alters the redox potential of the cerium ion and facilitates the subsequent oxidation of the substrate.
The table below summarizes examples of reactions where intermediate complex formation with cerium(IV) is a key mechanistic step.
| Reactant (Substrate) | Reaction Environment | Evidence for Intermediate | Citation |
| Oxalic Acid | Sulfuric Acid Medium | Spectrophotometric analysis identifies Ce(IV)-oxalate complexes. | novapublishers.comnih.gov |
| N-Benzyliminodiacetic Acid | Acidic Sulfate Media | Kinetic data suggests complex formation followed by slower oxidative decomposition. | amazon.com |
| Tripelennamine | Aqueous Sulfuric Acid | The oxidation process is understood to proceed via an intermediate complex. | americanelements.com |
| Various Organic Compounds | Acid Media | Generally proceeds via an intermediate complex. | americanelements.com |
Electron Transfer Mechanisms (e.g., Inner Sphere Mechanism)
Following the formation of an intermediate, the electron transfer from the substrate to the Ce(IV) ion can occur through different mechanisms.
An inner-sphere electron transfer mechanism is common when the substrate, or a portion of it, enters the first coordination sphere of the cerium ion. In this scenario, the substrate acts as a ligand, and the electron is transferred through a bridging ligand. The oxidation of oxalic acid by cerium(IV) is proposed to occur via an inner-sphere mechanism within the formed cerium(IV)-oxalate complex. novapublishers.comnih.gov This direct coordination facilitates the transfer of electrons and the subsequent decomposition of the complex into products.
Conversely, an outer-sphere electron transfer mechanism involves electron transfer between the cerium ion and the substrate while they retain their separate coordination spheres. The electron tunnels through the solvent medium. Recent studies on the fundamental Ce(III)/Ce(IV) redox couple in sulfuric acid have unveiled a more complex, two-step mechanism. acs.orginnovationnewsnetwork.com This proposed "CE" mechanism involves:
A Chemical Step (C): A rapid ligand exchange where the stable [Ce(IV)(H₂O)₆(HSO₄)₃]⁺ complex exchanges its bisulfate ligands for water molecules to form [Ce(IV)(H₂O)₉]⁴⁺. nih.govacs.orginnovationnewsnetwork.com
An Electron Transfer Step (E): A rate-determining outer-sphere electron transfer between [Ce(IV)(H₂O)₉]⁴⁺ and [Ce(III)(H₂O)₉]³⁺. nih.govacs.orginnovationnewsnetwork.com
This CE mechanism successfully explains the observed kinetic data, which are independent of the electrode material, a characteristic feature of outer-sphere processes. acs.orginnovationnewsnetwork.com
Computational and DFT Studies on this compound Complexes and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex structures, bonding, and reaction mechanisms of this compound systems. researchgate.netacs.org These theoretical studies complement experimental data from techniques like Extended X-ray Absorption Fine Structure (EXAFS), providing a molecular-level understanding that is often difficult to achieve through experiments alone. researchgate.netacs.org
Understanding Cerium-Ligand Bonding Interactions
DFT calculations have been instrumental in understanding the nature of the bonds between the cerium ion and its surrounding ligands (water, sulfate, and bisulfate). researchgate.net Studies have shown that in cerium(IV) imido complexes, both the 4f and 5d orbitals of cerium contribute to the bonding, with the 5d orbitals playing a major role. acs.orgchinesechemsoc.org The degree of 4f orbital participation can increase as the cerium-ligand bond shortens. acs.org
In the context of this compound in acidic solutions, DFT calculations have been used to determine the relative stability of different complexed species. For example, calculations showed that a Ce(IV) structure complexed with three bisulfate ligands, [Ce(IV)(H₂O)₆(HSO₄)₃]⁺, is energetically favorable, which aligns with experimental observations. nih.govacs.org These computational models help to distinguish between sulfate and bisulfate coordination, which can be challenging to resolve using EXAFS alone. acs.org
Modeling of Charge-Transfer Mechanisms
Computational modeling has provided significant insights into the charge-transfer (CT) mechanism of the Ce(III)/Ce(IV) redox couple in sulfuric acid. The significant structural change between the Ce(III) and Ce(IV) states—where Ce(III) is coordinated by nine water molecules and Ce(IV) is complexed with bisulfate ions—presents a kinetic barrier. innovationnewsnetwork.comresearchgate.net
DFT calculations have been used to model the proposed two-step CE mechanism (a chemical ligand-exchange step followed by an electron-transfer step). nih.govacs.org The model derives a rate law that fits experimental kinetic data better than the traditional Butler-Volmer model. acs.orginnovationnewsnetwork.com Furthermore, DFT can predict the free energies associated with the ligand exchange step and the reorganization energy of the electron transfer, with results that are in good agreement with experimentally fitted parameters. researchgate.netacs.org
Prediction of Geometrical and Electronic Structures
The combination of experimental techniques and computational modeling provides a powerful approach for determining the precise geometrical and electronic structures of cerium ions in solution. acs.org
For the Ce(III)/Ce(IV) system in sulfuric acid, joint EXAFS and DFT studies have established the coordination structures with high confidence. nih.govinnovationnewsnetwork.comresearchgate.netacs.org
Ce(III) Structure: Both experimental and DFT results conclude that the Ce(III) ion exists as an aquo-ion, [Ce(III)(H₂O)₉]³⁺, coordinated by nine water molecules. nih.govresearchgate.netacs.org
Ce(IV) Structure: For Ce(IV), the data supports a structure complexed by both water and bisulfate ions. The most favorable species is identified as [Ce(IV)(H₂O)₆(HSO₄)₃]⁺, where the cerium ion is coordinated to six water molecules and three bisulfate anions. nih.govacs.org
The table below details the predicted structures and key bond distances for cerium ions in a sulfuric acid environment, derived from combined experimental and computational studies.
| Ion | Predicted Dominant Species | Coordination Number (Total) | Key Bond Distances (DFT-predicted) | Citation |
| Ce(III) | [Ce(III)(H₂O)₉]³⁺ | 9 (from Oxygen) | Ce-O: ~2.52 Å | nih.govacs.org |
| Ce(IV) | [Ce(IV)(H₂O)₆(HSO₄)₃]⁺ | 9 (6 O from H₂O, 3 O from HSO₄⁻) | Ce-O (H₂O): Shorter than in Ce(III) complexes, Ce-S: ~3.1 Å | nih.govacs.org |
These detailed structural predictions are crucial for understanding the reactivity and kinetic behavior of this compound in various applications.
Advanced Analytical and Characterization Techniques for Cerium Sulfate
Spectroscopic Characterization
Spectroscopic techniques are indispensable for understanding the chemical nature of cerium sulfate (B86663), from monitoring its reactions to identifying the specific species present in solution and in the solid state.
UV-Visible (UV-Vis) spectroscopy is a powerful tool for monitoring reactions involving cerium(IV) sulfate and for identifying the various cerium species in solution. The electronic transitions of cerium ions, particularly the charge transfer bands, are sensitive to their oxidation state and coordination environment.
Solutions of Ce(IV) in sulfuric acid are typically yellow and exhibit a characteristic absorption spectrum. tci-thaijo.org For instance, in the reaction of procaine (B135) with cerium(IV) sulfate in a sulfuric acid medium, a red-colored product is formed with a maximum absorbance (λmax) at 495 nm. tci-thaijo.org This color change allows for the spectrophotometric monitoring of the reaction progress. tci-thaijo.org Similarly, the reaction between tertiary aromatic amines and cerium(IV) sulfate produces colored species that can be analyzed by UV-Vis spectroscopy to understand the reaction mechanism. oup.com
UV-Vis spectroscopy is also crucial for studying the kinetics of reactions involving cerium(IV). For example, the reduction of a Ce(IV)-nitrate-TBP complex, used as a surrogate for plutonium(IV), was studied by recording the absorbance of the cerium(IV) complex at 325 nm over time. acs.orgnih.gov Furthermore, in the Belousov–Zhabotinsky (BZ) oscillating reaction catalyzed by cerium ions, UV-Vis monitoring at 420 nm tracks the periodic oxidation and reduction of cerium. acs.org The technique can also be used to monitor the formation of cerium oxide nanoparticles from cerium(IV) sulfate precursors. rsc.org
Spectrophotometric studies have been employed to investigate the formation of complex ions between Ce(IV) and sulfate. acs.org The absorbance of Ce(IV) solutions in sulfuric acid can be used to determine the concentration of unconsumed Ce(IV) in oxidation reactions, for example, at a wavelength of 315 nm. scielo.org.mx
| Species/Reaction System | λmax (nm) | Medium | Reference |
|---|---|---|---|
| Product of Procaine + Ce(IV) sulfate | 495 | Sulfuric Acid | tci-thaijo.org |
| Ce(IV)-nitrate-TBP complex | 325 | TBP/HTP mixture | acs.orgnih.gov |
| Ce(IV) in BZ reaction monitoring | 420 | - | acs.org |
| Ce(IV) for concentration determination | 315 | - | scielo.org.mx |
| Ce(III) complex with [DTPPA] reagent | 524 (560 with surfactant) | Alkaline | ekb.eg |
Fourier Transform Infrared (FTIR) spectroscopy is a key technique for identifying the functional groups present in this compound and its derivatives. The vibrational modes of the sulfate group (SO₄²⁻) and any associated water or hydroxyl groups provide structural information.
In studies of cerium(IV) sulfate calcined at different temperatures, FTIR spectra revealed characteristic peaks. techscience.com Broad peaks around 3175 cm⁻¹ and 1623 cm⁻¹ are assigned to the stretching and bending vibrations of O-H groups in water molecules, respectively. techscience.comresearchgate.net The strong, broad peaks observed around 1100 cm⁻¹ and 981 cm⁻¹ are attributed to the vibrations of the undistorted SO₄²⁻ tetrahedron. techscience.com An absorption band at approximately 593 cm⁻¹ is assigned to S-O or S=O stretching in the sulfate group. techscience.com
FTIR is also used to characterize the products derived from this compound. For instance, in the synthesis of cerium oxide (CeO₂) nanoparticles from this compound, the disappearance of sulfate peaks and the appearance of a characteristic Ce-O stretching vibration below 600 cm⁻¹ confirms the conversion. worldwidejournals.com The spectra of sulfated CeO₂ show characteristic bands for sulfate species adsorbed on the surface.
| Wavenumber (cm⁻¹) | Assignment | Compound | Reference |
|---|---|---|---|
| 3175 | O-H stretching (water) | Calcined Cerium(IV) sulfate | techscience.com |
| 1623 | O-H bending (water) | Calcined Cerium(IV) sulfate | techscience.comresearchgate.net |
| 1100 | SO₄²⁻ tetrahedron vibration | Calcined Cerium(IV) sulfate | techscience.com |
| 981 | SO₄²⁻ tetrahedron vibration | Calcined Cerium(IV) sulfate | techscience.com |
| 593 | S-O or S=O stretching | Calcined Cerium(IV) sulfate | techscience.com |
X-ray Absorption Spectroscopy (XAS) provides element-specific information about the local geometric and electronic structure of the absorbing atom. The X-ray Absorption Near Edge Structure (XANES) region gives information on the oxidation state and coordination geometry, while the Extended X-ray Absorption Fine Structure (EXAFS) region provides details on bond distances and coordination numbers of neighboring atoms.
XAS studies at the Ce L₃- and K-edges are instrumental in characterizing this compound solutions and their derivatives. nih.gov EXAFS measurements have shown a structural change in the first coordination shell when Ce(III) is oxidized to Ce(IV) in sulfuric acid. nih.govacs.org Specifically, Ce³⁺ is coordinated with nine water molecules, whereas Ce⁴⁺ complexes with at least one sulfate or bisulfate anion. nih.govacs.org A distinct shift in the Ce-O scattering peak is observed, with the Ce-O distance shortening by approximately 0.16 Å upon oxidation from Ce³⁺ to Ce⁴⁺. nih.govacs.org The Ce⁴⁺-O distance in sulfuric acid was determined to be 2.40 ± 0.01 Å. osti.gov
In studies of CeO₂ nanoparticles prepared from cerium(IV) sulfate, EXAFS at the Ce K-edge revealed that the Ce-O distance is slightly shorter in smaller particles, indicating a lattice contraction. researchgate.net The coordination number of the second shell (Ce-Ce) increases as the particle size grows. researchgate.net XAS has also been used to investigate the structure of cerium ions in cerium-doped silane (B1218182) films, using cerium(IV) sulfate octahydrate as a reference compound to model the Ce⁴⁺ speciation and coordination environment. esrf.fr
| Species | Parameter | Value | Technique | Reference |
|---|---|---|---|---|
| Ce³⁺ in H₂SO₄ | Coordination | 9 water molecules | Ce L₃- and K-edge EXAFS | nih.govacs.org |
| Ce⁴⁺ in H₂SO₄ | Coordination | Complexed with SO₄²⁻/HSO₄⁻ | Ce L₃- and K-edge EXAFS | nih.govacs.org |
| Ce³⁺ to Ce⁴⁺ oxidation | Δ(Ce-O distance) | -0.16 Å | Ce L₃- and K-edge EXAFS | nih.govacs.org |
| Ce⁴⁺ in H₂SO₄ | Ce-O distance | 2.40 ± 0.01 Å | EXAFS | osti.gov |
| Bulk CeO₂ | Ce-O distance | 2.338 - 2.343 Å | EXAFS | researchgate.net |
Spectrofluorometry is a highly sensitive technique used to study the fluorescent properties of cerium complexes, particularly those involving the luminescent Ce(III) ion. Cerium(IV) is non-fluorescent, so its reduction to Ce(III) can be monitored by the appearance of fluorescence.
This principle is the basis for a spectrofluorimetric method for determining various drugs. nih.govresearchgate.net The oxidation of a drug by cerium(IV) ammonium (B1175870) sulfate in an acidic medium produces Ce(III), whose fluorescence can be measured. nih.gov The resulting Ce(III) exhibits characteristic fluorescence with an excitation maximum around 255 nm and an emission maximum around 365 nm. nih.gov
The synthesis of a cerium(III)-glutathione complex, formed by the redox reaction of cerium(IV) with glutathione, yields a product with a characteristic Ce(III) emission maximum at 350 nm when excited at 255 nm. nih.gov This fluorescence allows for the sensitive detection of glutathione. nih.gov Similarly, studies on cerium(III)-fluoro complexes have used spectrofluorometry to determine their individual absorption and emission properties, providing insights into their complex equilibria and the kinetics of photoinduced processes. mdpi.com
| Species | Excitation λmax (nm) | Emission λmax (nm) | Formation Context | Reference |
|---|---|---|---|---|
| Ce(III) | 255 | 365 | From reduction of Ce(IV) by biotin | nih.gov |
| Ce(III)-Glutathione complex | 255 | 350 | From reduction of Ce(IV) by glutathione | nih.gov |
| Ce(III) | 254 ± 3 | 356 ± 3 | From reduction of Ce(IV) by various drugs | researchgate.net |
X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) for Structural Elucidation
Diffraction Techniques
X-ray Diffraction (XRD) is the primary technique for identifying the crystalline phases and determining the crystal structure of solid materials like this compound and its thermal decomposition products. The diffraction pattern is a unique fingerprint of a crystalline solid.
XRD analysis is used to characterize the starting material, Ce(SO₄)₂·4H₂O, and the products obtained after calcination. techscience.com For instance, when this compound is used as a precursor to synthesize cerium oxide (CeO₂), XRD patterns confirm the formation of the cubic fluorite structure of CeO₂. core.ac.uksrce.hrmdpi.com The diffraction peaks corresponding to specific crystallographic planes, such as (111), (200), (220), and (311), are used for phase identification. core.ac.uksrce.hrmdpi.com The absence of peaks from other phases indicates the purity of the product. core.ac.uk
In the synthesis of CeO₂ nanoparticles, the broadening of the XRD peaks can be used in the Scherrer equation to estimate the average crystallite size. worldwidejournals.com Studies have shown that the crystallite size of CeO₂ derived from this compound can be controlled by synthesis parameters, such as the hydrothermal treatment temperature. For example, nanocrystalline CeO₂ powders produced by thermal dehydration of a sulfate-based precursor had crystallite sizes ranging from approximately 19.5 to 92.7 nm. acs.org XRD is also used to confirm the crystallization of cerium(III) sulfate, such as Ce₂(SO₄)₃·5H₂O, from solution. researchgate.net
| 2θ (°) | Miller Indices (hkl) | Crystal Structure | Reference |
|---|---|---|---|
| 28.56 | (111) | Cubic Fluorite | mdpi.com |
| 33.1 | (200) | Cubic Fluorite | core.ac.uksrce.hr |
| 47.5 | (220) | Cubic Fluorite | core.ac.uksrce.hr |
| 56.39 | (311) | Cubic Fluorite | mdpi.com |
| 59.0 | (222) | Cubic Fluorite | core.ac.uksrce.hr |
| 69.52 | (400) | Cubic Fluorite | mdpi.com |
| 76.7 | (331) | Cubic Fluorite | core.ac.uksrce.hr |
| 79.2 | (420) | Cubic Fluorite | core.ac.uksrce.hr |
| 88.4 | (422) | Cubic Fluorite | core.ac.uksrce.hr |
Single-Crystal X-ray Diffraction for Detailed Structural Analysis
Single-crystal X-ray diffraction is a definitive technique for elucidating the precise three-dimensional atomic arrangement within a crystalline solid. For this compound, this method has been instrumental in identifying its various polymorphic and hydrated forms, revealing detailed information about bond lengths, coordination geometries, and crystal packing.
Cerium(IV) sulfate tetrahydrate, Ce(SO4)2·4H2O, is known to exist in at least two polymorphic forms. scispace.comresearchgate.net Research has successfully determined the crystal structures of both an orthorhombic form crystallizing in the Fddd space group and another orthorhombic polymorph in the Pnma space group, which can be obtained through hydrothermal treatment. scispace.comresearchgate.net In both structures, the cerium atom is coordinated by eight oxygen atoms—four from water molecules and four from sulfate groups—forming a square antiprismatic configuration. scispace.comresearchgate.net The primary distinction between these polymorphs lies in the different stacking of the Ce(SO4)2 layers. amanote.com The structure consists of layers with the empirical formula Ce(SO₄)₂ held together by hydrogen bonds involving the water molecules. scispace.com
The analysis of the Pnma polymorph yielded an orthorhombic cell with dimensions a ≈ 14.5994 Å, b = 11.0064 Å, and c = 5.6601 Å. scispace.com The average Ce-O bond distance in this structure is 2.326 Å. scispace.com Another study identified a monoclinic (space group C2/c) and an α-orthorhombic (Fddd) modification of Ce(SO4)2·4H2O. researchgate.net
Serendipitous synthesis has also led to the characterization of novel this compound-containing coordination polymers. For instance, single crystals of poly[μ3-acetato-diaqua-μ3-sulfato-cerium(III)], [Ce(CH3COO)(SO4)(H2O)2]n, were obtained and analyzed. iucr.orgnih.gov In this structure, the Ce(III) cation has a nine-coordinate geometry, bonding to oxygen atoms from acetate (B1210297) anions, sulfate dianions, and water molecules. iucr.orgnih.gov The Ce(III) cations are linked by acetate ions to form chains, which are further connected by sulfate dianions to create layers. iucr.orgnih.gov
Table 1: Crystallographic Data for Various this compound Compounds
| Compound | Formula | Crystal System | Space Group | Cell Parameters (Å, °) | Ce Coordination | Reference |
|---|---|---|---|---|---|---|
| Cerium(IV) sulfate tetrahydrate (α-form) | α-Ce(SO₄)₂·4H₂O | Orthorhombic | Fddd | a=26.671, b=12.009, c=5.658 | 8 (Square antiprism) | researchgate.net |
| Cerium(IV) sulfate tetrahydrate (β-form) | β-Ce(SO₄)₂·4H₂O | Orthorhombic | Pnma | a=14.6019, b=11.0546, c=5.6340 | 8 (Square antiprism) | scispace.comresearchgate.net |
| Cerium(IV) sulfate tetrahydrate | Ce(SO₄)₂·4H₂O | Monoclinic | C2/c | a=35.813, b=5.633, c=14.597, β=113.73 | 8 (Square antiprism) | researchgate.net |
| Anhydrous Cerium(IV) sulfate | Ce(SO₄)₂ | Orthorhombic | Pbca | - | 8 | osti.gov |
| Acidic this compound hydrate (B1144303) | H₃O[Ce(SO₄)₂(H₂O)₃]·H₂O | Monoclinic | P2₁/n | a=9.359, b=9.926, c=8.444, β=96.53 | - | jlu.edu.cnresearchgate.net |
| Cerium(III) acetate sulfate | [Ce(CH₃COO)(SO₄)(H₂O)₂]n | - | - | - | 9 (Irregular) | iucr.orgnih.gov |
Microscopic and Morphological Characterization
Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Analysis
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials. In the context of this compound and its derivatives, SEM is frequently employed to analyze particle size, shape, and aggregation state.
Studies on cerium oxide (CeO₂) nanoparticles synthesized from this compound precursors provide significant morphological insights. For instance, CeO₂ nanoparticles prepared via a precipitation reaction of cerium(IV) sulfate and ammonia (B1221849) were shown by SEM to be very fine. mdpi.com Subsequent thermal treatment led to the formation of larger clusters and agglomerates, which was clearly observed in SEM images. mdpi.com In another study, CeO₂ nanoparticles synthesized by a precipitation method from this compound resulted in large chunks of powder aggregates composed of fine particles. core.ac.uk Depending on the precipitating agent used, such as ammonia water or oxalic acid, the morphology could be controlled to produce nanorods or spherical particles in the 100-300 nm size range. core.ac.uk
SEM analysis of cerium oxide nanoparticles prepared from this compound has also confirmed the formation of spherical particles. scielo.brscielo.br In some cases, these spherical crystallites were observed to have smooth surfaces with sizes ranging from 500-600 nm. researchgate.net The tendency of nanoparticles to agglomerate into larger, spherical structures is a common feature observed through SEM. scielo.brscielo.br
Beyond nanoparticle characterization, SEM has been used to study composites and coatings involving this compound. For example, the surface morphologies of Ni-Cu coatings were analyzed after modification with ceric sulfate in the plating bath, demonstrating the influence of the cerium compound on the final coating structure. researchgate.net
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) and Differential Thermogravimetric (DTG) Analysis
Thermogravimetric Analysis (TGA) and its derivative (DTG) are essential for understanding the thermal stability and decomposition behavior of this compound. These techniques measure the change in mass of a sample as a function of temperature, revealing processes such as dehydration and decomposition.
The thermal decomposition of hydrated cerium(IV) sulfate, Ce(SO₄)₂·4H₂O, has been shown to be a multi-step process. researchgate.net TGA studies reveal that the dehydration of the two polymorphic forms of Ce(SO₄)₂·4H₂O proceeds differently; one form loses its water molecules in a two-step process, while the other loses them in a single step. researchgate.net In both cases, the final product of dehydration is anhydrous Ce(SO₄)₂. researchgate.net Upon further heating, the anhydrous form decomposes into the final product, cerium dioxide (CeO₂), via the formation of intermediate oxysulfate species. researchgate.netresearchgate.net
TGA and DTG analyses of cerium(III) and cerium(IV) sulfates show that decomposition to their corresponding oxides occurs via an oxysulfate intermediate. researchgate.net The complete degradation to CeO₂ from this compound precursors generally occurs at temperatures between 600°C and 920°C. researchgate.net
A typical thermal analysis of a rare earth oxalate (B1200264) precursor, pure cerium oxalate, shows distinct decomposition stages in its TGA/DTG curves. osti.gov
Stage 1: Dehydration, occurring at lower temperatures.
Stage 2: Partial decomposition of the oxalate to form an oxalate/carbonate intermediate (125°C to 200°C). osti.gov
Stage 3: Complete decomposition to cerium oxide (CeO₂), with a significant weight loss concluding around 400°C. osti.gov
The DTG curve provides a clearer view of the individual decomposition steps by showing the rate of mass change. Each peak on the DTG curve corresponds to a specific decomposition event, with the peak temperature indicating the point of maximum reaction rate. researchgate.netmdpi.com For example, TGA of composites containing this compound has been used to assess their thermal stability and the influence of the salt on the degradation profile of the matrix material. bibliotekanauki.pl
Table 2: General Thermal Decomposition Stages of Cerium Sulfates
| Temperature Range | Process | Initial Compound | Intermediate/Final Product | Reference |
|---|---|---|---|---|
| ~180-200 °C | Dehydration | Ce(SO₄)₂·4H₂O | Ce(SO₄)₂ | wikipedia.org |
| 600-920 °C | Decomposition of sulfate | Ce(SO₄)₂ / Ce₂(SO₄)₃ | CeO₂ (via oxysulfates) | researchgate.netresearchgate.net |
Chromatographic Techniques
Thin Layer Chromatography (TLC) with Cerium(IV) Sulfate as a Detection Reagent
In the field of chromatography, cerium(IV) sulfate serves as a versatile and widely used detection reagent, particularly in Thin Layer Chromatography (TLC). osf.io It is known as a general or universal spray reagent because of its ability to visualize a broad spectrum of organic compounds. osf.io
The detection process involves spraying the developed and dried TLC plate with a solution of cerium(IV) sulfate, typically prepared in an acidic medium such as aqueous sulfuric acid. scribd.com After spraying, the plate is gently heated. sarponggroup.com The strong oxidizing nature of the Ce⁴⁺ ion is central to its function. osf.io Under heat, it reacts with the separated compounds on the TLC plate. The destructive and oxidative properties of the reagent cause the organic compounds to char or oxidize, leading to the appearance of visible spots, which are often brown or black, against the plate's background. osf.io This allows for the visualization of otherwise colorless compounds.
This reagent is effective for detecting various classes of compounds, including alkaloids, steroids, and terpenoids. osf.ioscribd.comumpr.ac.id The color of the spots can sometimes vary, providing a preliminary indication of the compound class. Because of its aggressive nature, this staining method is permanent and is typically performed as the final step in the TLC analysis.
The preparation for a common ceric sulfate spray reagent is a solution of 15% aqueous sulfuric acid that is saturated with ceric sulfate.
Potentiometric and Volumetric Analysis
Potentiometric and volumetric methods are fundamental analytical techniques used for the quantitative analysis of substances in solution. In the context of this compound, these methods are primarily employed to determine the concentration of cerium ions or to use standardized cerium(IV) sulfate solutions as a titrant to determine the concentration of various reducing agents.
Cerimetric titration, or cerimetry, is a type of redox titration that utilizes cerium(IV) ions, typically from a standardized solution of cerium(IV) sulfate, as the oxidizing agent. iipseries.orgpraxilabs.com The principle of this technique lies in the reduction of Ce(IV) to Ce(III) by a suitable reducing agent. iipseries.org The strong oxidizing power of the Ce⁴⁺ ion, especially in acidic conditions, makes it a versatile titrant for a wide range of analytes. scribd.comwikipedia.org
The reaction is represented by the following half-reaction: Ce⁴⁺ + e⁻ → Ce³⁺ wikipedia.org
A key advantage of using cerium(IV) sulfate as a titrant is the stability of its solutions over extended periods, particularly in sulfuric acid concentrations ranging from 0.5 to 4 M. scribd.com This contrasts with other oxidizing agents like potassium permanganate (B83412), which can be less stable. exaxol.com Furthermore, cerium(IV) sulfate can be used in the presence of high concentrations of hydrochloric acid, a condition where potassium permanganate is not suitable. gfschemicals.com
The endpoint of a cerimetric titration can be detected using several methods. The inherent yellow color of the Ce(IV) ion can serve as a self-indicator; the appearance of a persistent faint yellow color signals the completion of the reaction. exaxol.com However, for greater accuracy, internal redox indicators such as ferroin (B110374) are often employed. titration.ccvpscience.org Ferroin provides a sharp color change from red to a pale blue or greenish color at the equivalence point. titration.ccvpscience.org
Applications of Cerimetric Titrations:
Cerium(IV) sulfate titrations are widely applied in determining the concentration of various reducing agents, including:
Iron(II) ions: This is a classic example where Fe²⁺ is oxidized to Fe³⁺. iipseries.orgtitration.cc The reaction is stoichiometric and rapid, making it highly suitable for quantitative analysis. titration.cc
Hydrogen Peroxide: Cerimetry is used to determine the content of hydrogen peroxide in disinfectants and sanitizers. news-medical.net
Nitrites, Oxalates, and Arsenites: Cerium(IV) sulfate is effective in the titration of these and other inorganic species. scribd.comexaxol.com
Organic Compounds: Certain organic compounds with reducing functional groups can also be quantified using this method. iipseries.org
Standardization of Cerium(IV) Sulfate Solutions:
To ensure accurate results, the cerium(IV) sulfate solution must be standardized. This is typically done by titrating it against a primary standard, such as arsenic trioxide or sodium oxalate. gfschemicals.comnoblesciencepress.org The concentration of the titrant is carefully determined through this process. iipseries.org
Table 1: Common Analytes Determined by Cerimetric Titration
| Analyte | Chemical Formula | Reaction Principle |
|---|---|---|
| Iron(II) | Fe²⁺ | Fe²⁺ is oxidized to Fe³⁺ by Ce⁴⁺. titration.cc |
| Hydrogen Peroxide | H₂O₂ | H₂O₂ is oxidized. news-medical.net |
| Nitrite | NO₂⁻ | Nitrite is oxidized. scribd.com |
| Oxalate | C₂O₄²⁻ | Oxalate is oxidized to CO₂. gfschemicals.com |
| Arsenite | AsO₃³⁻ | Arsenite is oxidized to arsenate. exaxol.com |
Potentiometry is an electrochemical method of analysis that involves measuring the potential difference (electromotive force, e.m.f.) in an electrochemical cell. smartsystems-eg.comelettronicaveneta.com This technique can be used for the direct determination of the concentration of cerium ions or as a method to detect the endpoint in a redox titration involving cerium. smartsystems-eg.comscribd.com
In a potentiometric titration, the potential of an indicator electrode is monitored as a titrant is added to the analyte solution. iyte.edu.tr The indicator electrode's potential is dependent on the concentration of the ionic species in the solution. elettronicaveneta.com A sharp change in potential occurs at the equivalence point of the titration, allowing for its precise determination. smartsystems-eg.com This method eliminates the need for a visual indicator and is particularly useful for colored or turbid solutions. vernier.com
Potentiometric Titration of Iron(II) with Cerium(IV) Sulfate:
A common application is the potentiometric titration of iron(II) with a standard solution of cerium(IV) sulfate. titration.ccsmartsystems-eg.com An electrochemical cell is set up, typically consisting of a platinum indicator electrode and a reference electrode (e.g., a silver/silver chloride electrode) immersed in the iron(II) solution. elettronicaveneta.comiyte.edu.tr As the cerium(IV) sulfate solution is added from a burette, the Fe²⁺ is oxidized to Fe³⁺, and the Ce⁴⁺ is reduced to Ce³⁺. titration.cc The potential of the platinum electrode changes according to the ratio of the concentrations of the oxidized and reduced forms of the iron and cerium couples, as described by the Nernst equation. smartsystems-eg.comelettronicaveneta.com
The potential at the equivalence point is determined by the standard potentials of the two redox couples. smartsystems-eg.com A plot of the measured potential versus the volume of titrant added produces a characteristic titration curve, with a steep inflection point corresponding to the equivalence point. smartsystems-eg.com
Direct Potentiometric Determination of Cerium(III):
Ion-selective electrodes (ISEs) have been developed for the direct potentiometric determination of cerium(III) ions. researchgate.netresearchgate.netacs.org These electrodes exhibit a selective response to Ce³⁺ ions in the presence of other cations. The potential of the ISE is logarithmically related to the activity (and approximately to the concentration) of the Ce³⁺ ions in the sample solution. researchgate.net
These Ce³⁺-selective electrodes can be used as indicator electrodes in the potentiometric titration of solutions containing oxalate or fluoride (B91410) ions with a standard Ce³⁺ solution. researchgate.netresearchgate.net The response of such electrodes is often pH-dependent, with an optimal working range typically between pH 4.5 and 8.5. researchgate.netresearchgate.netacs.org
Table 2: Comparison of Potentiometric Titration and Direct Potentiometry for Cerium Analysis
| Feature | Potentiometric Titration | Direct Potentiometry (using ISE) |
|---|---|---|
| Principle | Measures the change in potential during a redox reaction to find the equivalence point. smartsystems-eg.com | Measures the potential of an ion-selective electrode that responds directly to Ce³⁺ activity. researchgate.net |
| Primary Application | Determination of analytes using a standardized Ce(IV) solution or determination of Ce(IV) concentration. iipseries.orgscribd.com | Direct measurement of Ce³⁺ concentration. researchgate.netresearchgate.net |
| Instrumentation | Potentiometer, indicator electrode (e.g., Platinum), reference electrode, burette. elettronicaveneta.com | Potentiometer, Ce³⁺ ion-selective electrode, reference electrode. researchgate.net |
| Key Advantage | High precision and accuracy in endpoint detection, suitable for colored solutions. vernier.com | Simplicity, speed, and ability to measure ion activity directly. researchgate.net |
| Limitation | Requires a suitable titration reaction. | Potential interferences from other ions, pH-dependent response. researchgate.netacs.org |
Emerging Research Directions and Future Perspectives
Applications in Energy Storage Devices (e.g., Batteries, Fuel Cells)
The polyvalent nature of cerium makes it a promising candidate for next-generation energy storage and conversion technologies. ajchem-a.com Cerium sulfate (B86663), in particular, is a key compound in the research and development of redox flow batteries (RFBs) and fuel cells.
Redox Flow Batteries: Cerium-based RFBs are being investigated for large-scale energy storage due to the high redox potential of the Ce(III)/Ce(IV) couple, which can lead to higher energy densities. frontiersin.org For instance, the zinc-cerium (Zn-Ce) RFB, which uses cerium ions in the positive half-cell, has been a subject of study since the early 2000s and can achieve a cell voltage of over 2.4 V. frontiersin.orgchinesechemsoc.org Research focuses on optimizing electrolytes containing cerium sulfate to minimize voltage losses that can occur from complex ligand exchanges in sulfuric acid solutions. A key challenge is the sluggish kinetics of the cerium redox reactions on typical carbon-based electrodes, which can limit battery efficiency. chinesechemsoc.org To overcome this, studies are exploring the surface-functionalization of graphite (B72142) felts to enhance their catalytic activity towards the Ce(IV)/Ce(III) redox couple. chinesechemsoc.org
Fuel Cells: Cerium compounds are being explored for use in fuel cells, including solid oxide fuel cells (SOFCs) and regenerative hydrogen-cerium fuel cells. ajchem-a.comwisdomlib.orgdeswater.com In some systems, cerium salts like this compound can act as stabilizers, protecting catalyst materials from corrosion or degradation. Research has demonstrated the feasibility of a regenerative fuel cell combining a hydrogen anode with a Ce(III)/Ce(IV) redox couple in the cathode, showing potential for high performance and low cost. researchgate.net In one study, a membrane electrode assembly fabricated with a hybrid membrane containing ceria synthesized from cerium(IV) sulfate exhibited a peak power density 1.5 times higher than a pristine membrane. nih.gov
Other Battery Technologies: Beyond flow batteries, cerium is being investigated for next-generation lithium-ion and lithium-sulfur batteries. wisdomlib.org While much of this research centers on cerium oxide (CeO₂) nanoparticles, these advanced materials can be synthesized from this compound precursors. The incorporation of cerium oxide nanoparticles, derived from precursors like this compound, into the cathode of lithium-ion batteries has been shown to improve battery lifespan and thermal stability by buffering lithium ions and absorbing excess heat. acs.org
Table 1: Research Findings in this compound-Based Energy Storage
| Application Area | Device Type | Role of Cerium/Cerium Sulfate | Key Research Finding | Citation |
|---|---|---|---|---|
| Grid-Scale Storage | Redox Flow Battery (RFB) | Active electrolyte species (Ce³⁺/Ce⁴⁺ redox couple) | Cerium offers high cell voltage (>2.4 V in Zn-Ce RFBs) but kinetics on carbon electrodes can be sluggish. | frontiersin.orgchinesechemsoc.org |
| Energy Conversion | Hydrogen-Cerium Fuel Cell | Regenerative cathode material | A prototype demonstrated a peak power density of 148 mW cm⁻² at 100% state of charge. | researchgate.net |
| Portable Electronics / EVs | Lithium-Ion Battery | Precursor for CeO₂ nanoparticle cathode additives | CeO₂ nanoparticles can improve battery lifespan and prevent overheating by buffering lithium ions. | acs.org |
| Energy Conversion | Fuel Cell Membranes | Precursor for Ceria (CeO₂) nanoparticle fillers | Hybrid membranes with ceria from Ce(SO₄)₂ showed 1.5 times higher peak power density. | nih.gov |
Nanomedicine and Drug Delivery Systems
The biocompatibility of cerium compounds, particularly in nanoparticle form, has made them attractive candidates for nanomedicine and drug delivery. this compound often serves as a precursor salt for the synthesis of cerium oxide nanoparticles (nanoceria), which are the primary focus of this research area. frontiersin.orgacs.orgrsc.org
The unique properties of nanoceria, such as its ability to switch between Ce³⁺ and Ce⁴⁺ oxidation states, allow it to act as a regenerative antioxidant, scavenging harmful reactive oxygen species (ROS). acs.org This has led to investigations into its use for treating pathologies related to oxidative stress. acs.org
In drug delivery, nanoceria can be functionalized to carry therapeutic agents. deswater.com Researchers have explored loading various drugs onto nanoceria, using electrostatic interactions or other methods, for targeted delivery to cancer cells. researchgate.net For example, hollow mesoporous cerium oxide nanospheres, which can be synthesized using this compound tetrahydrate, have been studied as versatile carriers with high drug loading capacity. frontiersin.org These nanocarriers can be designed to release their payload in specific environments, such as the acidic microenvironment of a tumor. acs.org
Development of Novel Cerium-Based Catalysts for Sustainability
This compound is increasingly recognized as an efficient and sustainable catalyst for various chemical transformations, aligning with the principles of green chemistry. ajchem-a.com Its advantages include being inexpensive, readily available, and reusable, often in solvent-free conditions. ajchem-a.comajchem-a.comcjcatal.com
Organic Synthesis: Cerium(IV) sulfate has been effectively used as a solid acidic, heterogeneous catalyst in one-pot multicomponent reactions. ajchem-a.comajchem-a.com For instance, it catalyzes the Hantzsch synthesis of polyhydroquinolines with high yields (88-97%) under solvent-free conditions, and the catalyst can be recovered and reused with only a slight reduction in activity. ajchem-a.comajchem-a.com It is also employed for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and the selective oxidation of secondary alcohols to ketones. cjcatal.comresearchgate.net
Environmental Catalysis: Cerium-based catalysts are crucial for environmental remediation. Sulfate-functionalized cerium oxides, which can be prepared from this compound, are used to enhance the sulfur resistance of automotive catalytic converters. Cerium oxide nanoparticles derived from this compound are also used in reactions to reduce nitrogen oxides (NOx). fishersci.se Furthermore, cerium(IV) sulfate's ability to generate reactive oxygen species under UV light makes it a candidate for photocatalytic applications, such as degrading pollutants in wastewater.
Bio-based Chemical Production: Researchers have developed cerium-based catalysts derived from cerium(IV) sulfate for the dehydration of sorbitol to isosorbide, a key bio-based platform chemical. techscience.com The study found that the presence of sulfate groups on the catalyst was a critical factor for its performance. techscience.com
Exploration of Broader Medicinal Applications of Cerium Nanoparticles
The medicinal applications of cerium are primarily focused on cerium oxide nanoparticles (nanoceria), for which this compound is a common synthesis precursor. frontiersin.orgwisdomlib.org The unique redox properties of these nanoparticles, which allow them to act as potent antioxidants, are the foundation for their therapeutic potential in a wide range of diseases characterized by oxidative stress and inflammation. mdpi.comnih.gov
Anti-inflammatory and Antioxidant Therapy: Nanoceria has been shown to mimic the activity of natural antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. nih.gov This allows them to scavenge harmful reactive oxygen species (ROS), which are implicated in numerous diseases. mdpi.com Studies have investigated their use in treating conditions such as neurodegenerative disorders (Alzheimer's, Parkinson's), ulcerative colitis, and retinal damage. mdpi.comnih.govresearchgate.net For example, cerium oxide nanoparticles were found to significantly reduce the clinical symptoms and histological damage in experimental models of colitis. nih.gov
Cancer Therapy: Research has revealed a dual role for nanoceria in oncology. nih.gov In the acidic microenvironment of tumors, they can act as pro-oxidants, selectively inducing oxidative stress and cell death in cancer cells while protecting normal cells at physiological pH. acs.org This differential cytotoxicity is a highly desirable trait for anticancer drugs. nih.gov Nanoceria has also been explored as a sensitizing agent to improve the efficacy of radiation therapy and chemotherapy. chinesechemsoc.orgnih.gov
Wound Healing and Tissue Engineering: The antioxidant and anti-inflammatory properties of nanoceria also make them promising for wound care and tissue engineering. mdpi.com They can promote tissue regeneration and repair while reducing the risk of infection. shanghaitech.edu.cn Scaffolds for tissue engineering have been developed incorporating cerium oxide nanoparticles, sometimes in conjunction with other compounds like chondroitin (B13769445) sulfate, to enhance cell proliferation and support tissue regeneration. cjcatal.com
Sustainable Extraction and Recycling Methods for Cerium
With the growing demand for cerium in high-tech applications, developing sustainable methods for its extraction from primary ores and recycling from end-of-life products is a critical research focus. Hydrometallurgical processes, which involve leaching and solvent extraction, are central to these efforts, often yielding cerium in the form of this compound.
Extraction from Ores: Cerium can be extracted from natural resources like monazite (B576339) sands. ekb.eg One method involves using solvent extraction with tributyl phosphate (B84403) (TBP) to achieve over 88-90% cerium recovery from sulfate leachates. ekb.eg The extracted cerium can then be crystallized as cerium(III) sulfate. ekb.eg
Recycling from Industrial Waste: Significant research is underway to recover cerium from various waste streams.
Spent Catalysts: A "zero-waste" process has been investigated to recover cerium from spent automotive catalysts. acs.org The method involves converting cerium oxide in the waste to cerium(IV) sulfate by baking with concentrated sulfuric acid, followed by dissolution and precipitation. acs.org
Glass Polishing Waste: Ceria is a primary component of glass polishing powders, and methods are being developed to recycle it from the resulting sludge. mdpi.comresearchgate.net These hydrometallurgical processes often involve leaching with sulfuric acid to dissolve cerium as this compound. mdpi.comjst.go.jp
Sewage Sludge: In an example of a circular economy approach, cerium used as a coagulant in wastewater treatment can be recovered from the resulting sewage sludge. mdpi.comnih.gov One process involves extraction, precipitation as cerium oxalate (B1200264), and subsequent reaction with sulfuric acid to produce high-purity cerium(III) sulfate or cerium(IV) sulfate. mdpi.comnih.gov
Table 2: Sustainable Cerium Recovery Processes Involving this compound
| Waste Source | Recovery Method | Role of Sulfuric Acid/Sulfate | Final Product Form | Citation |
|---|---|---|---|---|
| Spent Automotive Catalysts | Acid Baking and Leaching | Baking with H₂SO₄ converts CeO₂ to Ce(SO₄)₂ for dissolution. | High-purity cerium oxide (after precipitation and calcination) | acs.org |
| Glass Polishing Waste | Hydrometallurgical Leaching | Leaching with H₂SO₄ dissolves cerium as this compound. | Recycled cerium compounds | mdpi.com |
| Brewery Wastewater Sludge | Extraction and Chemical Conversion | CeO₂ intermediate reacts with H₂SO₄ to produce Ce₂(SO₄)₃ or Ce(SO₄)₂. | Cerium(III) sulfate or Cerium(IV) sulfate | mdpi.comnih.gov |
| Monazite Ores | Solvent Extraction | Extraction from sulfate leachates. | Cerium(III) sulfate | ekb.eg |
Advanced Computational Modeling for Predicting this compound Behavior
Advanced computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the complex behavior of this compound at a molecular level. These theoretical studies provide insights that are crucial for designing more efficient chemical processes and materials.
Research has employed DFT to investigate the structure of cerium complexes in sulfuric acid, which is vital for applications like redox flow batteries. acs.org These models help explain the significant shifts in the redox potential of the Ce³⁺/Ce⁴⁺ couple depending on the electrolyte. researchgate.net For example, DFT calculations have shown that in sulfuric acid, the Ce³⁺ ion exists as a hydrated aqua-ion, [Ce(H₂O)₉]³⁺, while the Ce⁴⁺ ion forms complexes with sulfate or bisulfate, with [Ce(H₂O)₆(HSO₄)₃]⁺ identified as the dominant and most energetically favorable species. nih.govacs.org This uneven complexation is a key factor behind the kinetic asymmetries observed in cerium-based batteries.
Computational studies also allow for the prediction of redox potentials for various cerium complexes. researchgate.net By correlating DFT-calculated values with experimental measurements, researchers can develop predictive models to screen new ligand systems and accelerate the development of novel catalysts and energy storage materials without costly and time-consuming trial-and-error experiments. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
